N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine
CAS No.: 1049806-44-1
Cat. No.: VC21381857
Molecular Formula: C11H14ClNO4S
Molecular Weight: 291.75g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049806-44-1 |
|---|---|
| Molecular Formula | C11H14ClNO4S |
| Molecular Weight | 291.75g/mol |
| IUPAC Name | 2-(5-chloro-2-methyl-N-methylsulfonylanilino)propanoic acid |
| Standard InChI | InChI=1S/C11H14ClNO4S/c1-7-4-5-9(12)6-10(7)13(18(3,16)17)8(2)11(14)15/h4-6,8H,1-3H3,(H,14,15) |
| Standard InChI Key | VVZWHMKNTJFJDJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N(C(C)C(=O)O)S(=O)(=O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N(C(C)C(=O)O)S(=O)(=O)C |
Introduction
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine is a synthetic organic compound belonging to the class of sulfonyl amino acids. Its unique chemical structure consists of a chloro-substituted aromatic ring and a methylsulfonyl group attached to an alanine backbone, imparting distinctive chemical properties that make it relevant for various applications in pharmaceutical research and medicinal chemistry. The compound's formal identification is established through its CAS number (1049806-44-1), allowing for consistent reference in scientific literature and chemical databases.
The interest in this compound stems from its structural features that combine several key functional groups known to confer specific biological activities. The presence of both a sulfonamide linkage and a carboxylic acid group creates a molecular entity capable of forming diverse interactions with biological targets, potentially enabling therapeutic applications. The chloro and methyl substituents on the aromatic ring further modify its electronic properties and potential binding characteristics, enhancing its pharmaceutical relevance.
Chemical Properties and Identification
Basic Chemical Identity and Physical Properties
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine possesses specific physicochemical properties that define its behavior in both chemical reactions and biological systems. The key identification parameters and physical properties are summarized in Table 1.
Table 1: Identification and Physical Properties of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine
| Property | Value |
|---|---|
| CAS Registry Number | 1049806-44-1 |
| Molecular Formula | C₁₁H₁₄ClNO₄S |
| Molecular Weight | 291.75 g/mol |
| IUPAC Name | 2-(5-chloro-2-methyl-N-methylsulfonylanilino)propanoic acid |
| Standard InChI | InChI=1S/C11H14ClNO4S/c1-7-4-5-9(12)6-10(7)13(18(3,16)17)8(2)11(14)15/h4-6,8H,1-3H3,(H,14,15) |
These physical and chemical properties highlight the compound's complex structure and provide essential information for its identification, synthesis, and analysis in research contexts.
Solubility and Stability Characteristics
Based on its structural features, N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine likely exhibits moderate solubility in polar organic solvents such as alcohols, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The carboxylic acid group contributes to potential solubility in basic aqueous solutions through salt formation. The compound's stability would be influenced by its functional groups, with potential sensitivity to strongly acidic or basic conditions that might affect the carboxylic acid moiety or the sulfonamide linkage.
Spectroscopic Properties
The structure of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine contains several functional groups that would give characteristic signals in spectroscopic analyses:
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In ¹H-NMR spectroscopy, distinct signals would be expected for:
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Aromatic protons of the chloro-methylphenyl group
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Methyl groups attached to the phenyl ring, the sulfonyl group, and the alanine backbone
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The alpha-hydrogen of the alanine portion
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The carboxylic acid proton (exchangeable)
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In ¹³C-NMR, characteristic signals would appear for:
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The carboxylic carbon (~170-180 ppm)
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Aromatic carbons (120-140 ppm)
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Methyl carbons (10-30 ppm)
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IR spectroscopy would show distinctive absorption bands for:
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O-H stretching of the carboxylic acid group
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C=O stretching of the carboxylic acid
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S=O stretching of the sulfonyl group
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C-Cl stretching
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Structural Characteristics
Molecular Structure and Configuration
The presence of a stereocenter at the alpha-carbon of the alanine portion introduces chirality to the molecule, potentially leading to distinct enantiomers with different biological activities. The specific configuration (R or S) would be critical in determining the compound's three-dimensional orientation and its interactions with biological targets.
Key Functional Groups and Their Significance
The compound contains several important functional groups that contribute to its chemical behavior and potential biological activities:
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Carboxylic acid group (-COOH): Provides acidic properties and opportunities for salt formation, esterification, or amide coupling reactions. This group may be crucial for interactions with specific biological targets through hydrogen bonding or ionic interactions.
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Sulfonamide linkage (N-SO₂-CH₃): Creates a stable nitrogen-sulfur bond that influences the electron distribution around the nitrogen atom. Sulfonamide groups are known for their presence in many pharmaceutically active compounds.
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Chloro-substituted aromatic ring: The chlorine atom at the 5-position affects the electronic properties of the aromatic system, potentially enhancing binding affinity to specific protein targets through halogen bonding or electronic effects.
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Methyl group at the 2-position of the phenyl ring: Provides steric effects that influence the conformation of the molecule and potentially affects its binding characteristics in biological systems.
These structural features collectively determine the compound's physicochemical properties and its potential interactions with biological macromolecules such as proteins and enzymes.
Synthesis Methods
General Synthetic Approaches
The synthesis of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine typically involves multiple steps, beginning with appropriate aniline derivatives and methylsulfonyl chloride. The synthetic route requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity of the final product.
Based on synthetic methodologies for similar compounds, a general approach might involve:
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Initial formation of the sulfonamide bond between 5-chloro-2-methylaniline and methylsulfonyl chloride
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Subsequent incorporation of the alanine moiety through appropriate coupling reactions
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Final deprotection or functional group manipulations to yield the target compound
Key Reaction Steps and Conditions
The synthesis typically proceeds through several crucial steps:
Step 1: Sulfonamide Formation
The reaction between 5-chloro-2-methylaniline and methylsulfonyl chloride in the presence of a suitable base (typically pyridine or triethylamine) leads to the formation of the N-(5-chloro-2-methylphenyl)methylsulfonamide intermediate.
Step 2: Alanine Incorporation
The incorporation of the alanine component can be achieved through alkylation reactions or coupling with protected alanine derivatives. For example, reaction with a protected alanine ester followed by selective deprotection would yield the desired N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine.
Step 3: Purification and Isolation
The final compound is typically purified using chromatographic techniques, recrystallization, or a combination of both to ensure high purity.
Optimization and Scale-up Considerations
For laboratory and industrial synthesis of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine, several factors require careful consideration:
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Selection of protecting groups: Appropriate protecting groups for the amino and carboxylic acid functionalities must be chosen to prevent unwanted side reactions.
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Reaction conditions: Temperature, solvent, and reaction time must be optimized to maximize yield and minimize the formation of byproducts.
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Coupling reagents: The use of coupling reagents and bases is crucial for facilitating the reactions and minimizing side reactions.
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Purification strategies: Efficient purification methods must be developed to ensure the isolation of the pure compound, particularly for applications in pharmaceutical research.
Biological Activities and Applications
Pharmacological Properties
Research indicates that N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine exhibits notable biological activities that make it relevant for pharmaceutical applications. The compound has demonstrated potential anti-inflammatory and antiulcer effects, suggesting its potential utility in therapeutic contexts.
These biological activities likely stem from the compound's ability to interact with specific cellular targets, possibly including enzymes or receptors involved in inflammatory pathways. The specific molecular mechanisms underlying these effects would be of significant interest for further research and development.
Structure-Activity Relationships
The biological activity of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine is likely influenced by several structural features:
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The chloro substituent at the 5-position of the phenyl ring may enhance binding to specific protein targets through halogen bonding or electronic effects.
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The methyl group at the 2-position could influence the conformation of the molecule and its interaction with binding pockets in target proteins.
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The sulfonamide linkage serves as a rigid connector that positions the aromatic and alanine portions of the molecule in specific orientations for optimal binding.
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The carboxylic acid group may participate in ionic interactions or hydrogen bonding with complementary groups in biological targets.
Understanding these structure-activity relationships could guide the development of analogues with enhanced potency or selectivity.
Comparison with Related Compounds
Structural Analogues and Derivatives
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine shares structural similarities with several related compounds that differ in specific substituents or backbone elements. For instance, compounds like N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine represent close analogues that differ only in the substituent at the 2-position of the phenyl ring (methoxy versus methyl).
Comparative analysis of these structural analogues provides valuable insights into the influence of specific structural elements on chemical reactivity and biological activity. These differences can significantly affect their chemical and biological properties, highlighting the importance of detailed structural analysis in understanding their potential applications.
Comparative Chemical Properties
The chemical properties of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine can be compared with those of related compounds to understand the impact of structural variations:
Differential Biological Activities
The biological activities of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine and its structural analogues may differ based on subtle structural variations. These differences could manifest as:
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Varying potency: Different substituents might enhance or diminish binding affinity to biological targets.
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Altered selectivity: Structural modifications could change the compound's preference for specific biological targets over others.
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Modified pharmacokinetic properties: Changes in lipophilicity, molecular size, or hydrogen-bonding capacity could affect absorption, distribution, metabolism, and excretion profiles.
Understanding these differential activities is essential for rational drug design and the development of compounds with optimized therapeutic properties.
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